2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of a quinazoline core and various functional groups that enhance its biological activity. It is primarily classified as a pharmaceutical compound due to its potential applications in treating various disorders.
The compound can be synthesized through various organic chemistry techniques, often involving multi-step synthesis from simpler precursors. Research indicates its relevance in drug development, particularly in targeting neurological disorders.
This compound falls under the category of imidazoquinazolines, which are known for their diverse biological activities, including antipsychotic and antidepressant properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.
The synthesis of 2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves several steps:
The reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile. The purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity levels.
The molecular formula of 2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is . The compound's structure features:
Key structural data includes:
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific receptors in the central nervous system.
Upon administration, the compound may bind to neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects in conditions such as schizophrenia or depression. The trifluoromethyl group enhances the ability of the compound to cross the blood-brain barrier, increasing its efficacy.
The compound is expected to exhibit moderate solubility in organic solvents due to its lipophilic nature imparted by the trifluoromethyl group. Its melting point and boiling point are not explicitly documented but can be inferred based on similar compounds.
Key chemical properties include:
2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has several applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: